2-(6-Chloropurin-9-yl)ethyl acetate
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Overview
Description
2-(6-Chloropurin-9-yl)ethyl acetate is a chemical compound with the molecular formula C₉H₉ClN₄O₂ It is known for its unique structure, which includes a purine base with a chlorine atom at the 6th position and an ethyl acetate group attached to the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropurin-9-yl)ethyl acetate typically involves the reaction of 6-chloropurine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropurin-9-yl)ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted purine derivatives.
Hydrolysis: 2-(6-Chloropurin-9-yl)acetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
2-(6-Chloropurin-9-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloropurin-9-yl)ethyl acetate involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the ethyl acetate group but shares the purine base with a chlorine atom at the 6th position.
2-(6-Bromopurin-9-yl)ethyl acetate: Similar structure but with a bromine atom instead of chlorine.
2-(6-Chloropurin-9-yl)acetic acid: The hydrolyzed form of 2-(6-Chloropurin-9-yl)ethyl acetate.
Uniqueness
This compound is unique due to its specific combination of a purine base with a chlorine atom and an ethyl acetate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6973-54-2 |
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Molecular Formula |
C9H9ClN4O2 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
2-(6-chloropurin-9-yl)ethyl acetate |
InChI |
InChI=1S/C9H9ClN4O2/c1-6(15)16-3-2-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3 |
InChI Key |
WABGFEVHJMMOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1C=NC2=C1N=CN=C2Cl |
Origin of Product |
United States |
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